molecular formula C24H30N6 B11319041 4-(7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-N,N-dimethylaniline

4-(7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-N,N-dimethylaniline

Cat. No.: B11319041
M. Wt: 402.5 g/mol
InChI Key: ZSHAEFQWXRRFHS-UHFFFAOYSA-N
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Description

N-[4-(7-CYCLOHEPTYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]-N,N-DIMETHYLAMINE is a complex organic compound featuring a unique triazolopyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-CYCLOHEPTYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]-N,N-DIMETHYLAMINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the triazolopyrimidine core, followed by functionalization to introduce the cycloheptyl and dimethylamine groups . Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow techniques. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-CYCLOHEPTYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with enhanced biological activity .

Scientific Research Applications

N-[4-(7-CYCLOHEPTYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]-N,N-DIMETHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(7-CYCLOHEPTYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]-N,N-DIMETHYLAMINE involves its interaction with molecular targets such as CDKs. By inhibiting CDK activity, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the regulation of cyclin-CDK complexes and downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives and CDK inhibitors, such as:

Uniqueness

N-[4-(7-CYCLOHEPTYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]-N,N-DIMETHYLAMINE is unique due to its specific cycloheptyl and dimethylamine substitutions, which confer distinct biological activities and pharmacokinetic properties. These features make it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C24H30N6

Molecular Weight

402.5 g/mol

IUPAC Name

4-(10-cycloheptyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)-N,N-dimethylaniline

InChI

InChI=1S/C24H30N6/c1-16-17(2)30(20-9-7-5-6-8-10-20)23-21(16)24-26-22(27-29(24)15-25-23)18-11-13-19(14-12-18)28(3)4/h11-15,20H,5-10H2,1-4H3

InChI Key

ZSHAEFQWXRRFHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)N(C)C)C5CCCCCC5)C

Origin of Product

United States

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